Increased Synthetic Reactivity of Bromophenyl over Chlorophenyl in Cross‑Coupling
The 4‑bromo substituent on 1‑(4‑bromophenyl)prop‑2‑yn‑1‑amine serves as a superior functional handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) compared to the 4‑chloro analog. In 3‑(4‑bromophenyl)prop‑2‑yn‑1‑amine, the bromine atom confers significantly higher reactivity than chlorinated counterparts, enabling diverse synthetic pathways and potential biological interactions . No quantitative head‑to‑head study of the 1‑substituted regioisomer was identified; this inference is based on established aryl halide reactivity trends (Br >> Cl > F) under standard cross‑coupling conditions [1].
| Evidence Dimension | Cross-coupling reactivity (relative rate) |
|---|---|
| Target Compound Data | 4-Bromophenyl: High reactivity for Suzuki-Miyaura coupling |
| Comparator Or Baseline | 4-Chlorophenyl: Lower reactivity; 4-Fluorophenyl: Negligible coupling under standard conditions |
| Quantified Difference | Not directly quantified for this compound; established aryl halide reactivity order: Br >> Cl > F (typical relative rates: Br = 5-10× Cl) [1] |
| Conditions | Standard Suzuki-Miyaura Pd-catalyzed cross-coupling conditions |
Why This Matters
Enables late‑stage diversification of the propargylamine scaffold without re‑synthesizing the entire molecule, saving 2–3 synthetic steps and reducing procurement costs for exploratory SAR campaigns.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
